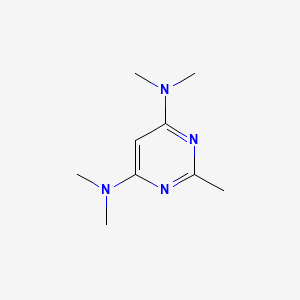
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylpiperazine-2-carbonitrile hydrochloride (1-CPCHC) is a synthetic organic compound with various applications in scientific research. It is a white crystalline solid and is soluble in water and organic solvents. 1-CPCHC is a derivative of cyclopropylpiperazine and has been used in a variety of research applications, including drug design, receptor binding, and enzyme inhibition.
Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine derivatives have garnered attention in the scientific community due to their diverse pharmacological properties and applications. These compounds are integral in the development of medications for various conditions, including mental health disorders, hypertension, and infectious diseases.
Arylpiperazine Derivatives : These compounds are utilized in treating depression, psychosis, and anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation, leading to metabolites with significant pharmacological actions, including serotonin receptor-related effects. The comprehensive metabolism and distribution of these derivatives underline their clinical and therapeutic importance (S. Caccia, 2007).
1-Methylcyclopropene (1-MCP) Applications : Though not a direct piperazine derivative, 1-MCP showcases the potential of cyclic compounds in scientific research. It's used to inhibit ethylene action in fruits and vegetables, demonstrating how small, cyclic molecules can significantly impact agricultural practices and food preservation (S. Blankenship & J. Dole, 2003).
Phenylpiperazine Derivatives : These are versatile scaffolds in medicinal chemistry, showing "druglikeness" for CNS disorders. The exploration of N-phenylpiperazine derivatives in patents suggests their underutilized potential in diverse therapeutic fields, indicating a scope for novel research and development avenues (Rodolfo C Maia et al., 2012).
Safety and Hazards
The safety information for this compound includes several precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to specific safety precautions that should be taken when handling the compound.
Properties
IUPAC Name |
1-cyclopropylpiperazine-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-5-8-6-10-3-4-11(8)7-1-2-7;/h7-8,10H,1-4,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVGLPWYOLVVBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNCC2C#N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1148869.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)

